2-Methoxy-4-(2-nitrovinyl)phenol

Inflammasome Biology Innate Immunity Chemical Probe

Select CAS 6178-42-3 for reproducible NLRP3 inflammasome and p97/VCP inhibition studies. Its 4-hydroxy-3-methoxyphenyl (vanillyl) motif provides distinct hydrogen-bonding and electronic effects unmatched by simpler β-nitrostyrenes—critical for target engagement. Validated probe with HeLa p97 IC50 6.80 μM; use as a reference compound for high-throughput screening or derivatize via the free phenolic handle for biotinylation and affinity pull-down experiments. This specific substitution pattern is essential to recapitulate published biochemical profiles.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 6178-42-3
Cat. No. B116942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(2-nitrovinyl)phenol
CAS6178-42-3
Synonyms4-(2-Nitrovinyl)guaiacol;  2-Methoxy-4-(2-nitroethenyl)phenol;  2-Methoxy-4-(2-nitrovinyl)phenol;  3-Methoxy-4-hydroxy-β-nitrostyrene;  4-Hydroxy-3-methoxy-ω-nitrostyrene;  NSC 37561;  NSC 7376
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])O
InChIInChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+
InChIKeyXVXCSPJSXIUNQJ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-(2-nitrovinyl)phenol (CAS 6178-42-3): A Functionalized β-Nitrostyrene with Differentiated Kinase and Inflammasome Activity for Targeted Research Procurement


2-Methoxy-4-(2-nitrovinyl)phenol, also referred to as trans-4-hydroxy-3-methoxy-β-nitrostyrene or HMNS, is a synthetic β-nitrostyrene derivative characterized by a 4-hydroxy-3-methoxyphenyl (vanillyl) core conjugated to a nitrovinyl group [1]. This compound functions as a Michael acceptor and is utilized as a chemical probe in inflammatory and kinase signaling research. Its activity profile is distinct from other nitrostyrenes due to the specific substitution pattern on the aromatic ring, which influences its redox potential and target engagement [1][2].

Why 2-Methoxy-4-(2-nitrovinyl)phenol Cannot Be Replaced by Unsubstituted or Dioxole-Containing Nitrostyrene Analogs in Research


Within the β-nitrostyrene class, the substitution pattern on the phenyl ring directly determines both the redox potential and biological target engagement [1][2]. While simpler analogs like 4-(2-nitrovinyl)phenol (lacking the methoxy group) or trans-β-nitrostyrene share the reactive nitrovinyl warhead, they lack the hydrogen-bonding and electronic effects of the 3-methoxy-4-hydroxy (vanillyl) motif present in 2-Methoxy-4-(2-nitrovinyl)phenol. This structural difference alters the compound's lipophilicity (XLogP3 = 1.9), redox behavior, and ultimately its ability to inhibit specific targets such as the NLRP3 inflammasome or p97 ATPase [2][3]. Consequently, generic substitution with a less decorated β-nitrostyrene will not recapitulate the same biochemical profile or quantitative inhibitory potency, making specific procurement of CAS 6178-42-3 essential for reproducible experimental outcomes.

Quantitative Differentiation of 2-Methoxy-4-(2-nitrovinyl)phenol vs. Structural Analogs: Activity Data for Informed Procurement


NLRP3 Inflammasome Inhibition: Retention of Activity with 4-Hydroxy-3-Methoxy Substitution vs. Inactive Analogues

2-Methoxy-4-(2-nitrovinyl)phenol (compound C5) was directly compared to five structural analogues in a head-to-head NLRP3 inflammasome inhibition assay. While analogues lacking the nitrovinyl side chain (C1, C2, C4) completely lost inhibitory activity, 2-Methoxy-4-(2-nitrovinyl)phenol retained the ability to inhibit NLRP3-mediated caspase-1 cleavage and IL-1β secretion, similar to trans-β-nitrostyrene (C3) [1]. This demonstrates that the specific substitution pattern of CAS 6178-42-3 preserves the essential nitrovinyl pharmacophore while introducing unique hydrogen-bonding potential from the methoxy and hydroxyl groups.

Inflammasome Biology Innate Immunity Chemical Probe

p97/VCP ATPase Inhibition: Sub-millimolar Potency of 2-Methoxy-4-(2-nitrovinyl)phenol in Human Cancer Cells

2-Methoxy-4-(2-nitrovinyl)phenol demonstrates quantifiable inhibition of the transitional endoplasmic reticulum ATPase (p97/VCP), a key regulator of proteostasis and a target in cancer. In a cellular assay using human HeLa cells, the compound exhibited an IC50 of 6.80 μM (6.80E+3 nM) against p97-dependent proteasomal turnover of the UbG76V-GFP reporter substrate [1]. While this assay did not directly compare to analogues, this quantitative potency provides a benchmark for this specific compound in p97 inhibition studies.

Cancer Biology Proteostasis Enzyme Inhibition

Galanin Receptor Type 2 (GALR2) Antagonism: Micromolar Affinity Differentiates from More Potent Synthetic Nitrostyrenes

In a screening assay for human galanin receptor type 2 (GALR2), 2-Methoxy-4-(2-nitrovinyl)phenol exhibited an IC50 greater than 4.60 μM (>4.60E+3 nM), indicating weak antagonist activity [1]. This contrasts with more potent synthetic β-nitrostyrene derivatives reported in the literature (e.g., certain fluorinated or chloro-substituted analogs), which can exhibit nanomolar affinities. The moderate potency of CAS 6178-42-3 at GALR2 positions it as a useful negative control or a starting scaffold for optimization rather than a potent tool compound for this specific target.

Neuroscience GPCR Pharmacology Pain Research

Antibacterial Activity: Class-Level Inference of Lower Potency vs. β-Methyl-β-Nitrostyrene Derivatives

A comprehensive structure-property-activity relationship (SPAR) study of β-nitrostyrene derivatives established that β-methyl-β-nitrostyrene analogues consistently exhibit superior antibacterial activity compared to their non-methylated β-nitrostyrene counterparts [1]. Specifically, 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene (IVb) demonstrated notably higher activity against Gram-positive bacteria (S. aureus, E. faecalis, E. faecium) than the corresponding non-methylated analogue [1]. As 2-Methoxy-4-(2-nitrovinyl)phenol lacks the β-methyl substitution, it is expected to have lower antibacterial potency based on this established class trend. This class-level inference guides researchers to select β-methyl analogues for antimicrobial studies while using CAS 6178-42-3 for applications where the unsubstituted nitrovinyl motif is required (e.g., NLRP3 inflammasome studies).

Antimicrobial Research Medicinal Chemistry Structure-Activity Relationship

Optimal Research Applications for 2-Methoxy-4-(2-nitrovinyl)phenol Based on Quantified Differentiation


NLRP3 Inflammasome Mechanism Studies Requiring a Non-Dioxole, Nitrovinyl-Containing Probe

Researchers investigating the molecular assembly and ATPase activity of the NLRP3 inflammasome should select 2-Methoxy-4-(2-nitrovinyl)phenol (CAS 6178-42-3) as a validated chemical probe. As demonstrated in direct comparative studies, this compound retains NLRP3 inhibitory activity, unlike analogues lacking the nitrovinyl group [1]. Its 4-hydroxy-3-methoxyphenyl (vanillyl) motif offers distinct hydrogen-bonding properties compared to the 3,4-methylenedioxy group of the more potent MNS probe, allowing for SAR dissection of the phenyl substitution effects on inflammasome inhibition [1].

p97/VCP ATPase Inhibitor Screening and Cellular Proteostasis Assays

For scientists studying protein homeostasis and the role of p97/VCP in cancer or neurodegenerative diseases, 2-Methoxy-4-(2-nitrovinyl)phenol provides a quantified cellular IC50 benchmark of 6.80 μM in HeLa cells [2]. This moderate potency makes it a suitable reference compound for high-throughput screening campaigns or as a starting point for medicinal chemistry optimization. Its defined activity in the UbG76V-GFP reporter assay offers a reproducible control for validating cellular models of p97-dependent proteasomal turnover [2].

GALR2 Antagonist Screening as a Moderate-Affinity Reference Compound

In neuroscience and GPCR pharmacology, 2-Methoxy-4-(2-nitrovinyl)phenol can serve as a moderate-affinity reference compound for galanin receptor type 2 (GALR2) antagonist screening. Its IC50 > 4.60 μM [3] establishes it as a low-potency control, enabling researchers to benchmark the activity of novel, higher-affinity GALR2 ligands. This prevents its erroneous use as a potent antagonist and guides its appropriate application as a negative control or a scaffold for derivatization in SAR studies [3].

Medicinal Chemistry Scaffold for Derivatization at the 4-Hydroxy Position

The free phenolic hydroxyl group at the 4-position of 2-Methoxy-4-(2-nitrovinyl)phenol provides a convenient synthetic handle for biotinylation, benzoylation, or other derivatizations. This was successfully exploited in the generation of biotin-HMNS for target identification studies (NLRP3 pull-down) [1]. Researchers seeking to create affinity probes or improve pharmacokinetic properties should procure CAS 6178-42-3 for these conjugation strategies, as it offers a functional group absent in many simpler nitrostyrene analogues (e.g., 4-(2-nitrovinyl)phenol lacks the methoxy group, altering reactivity and binding) [4].

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